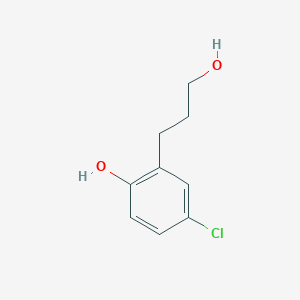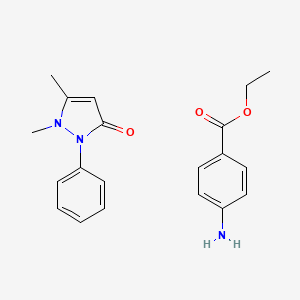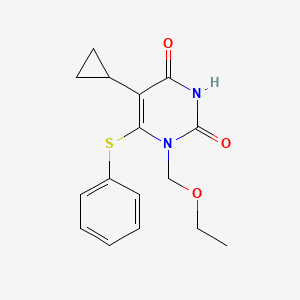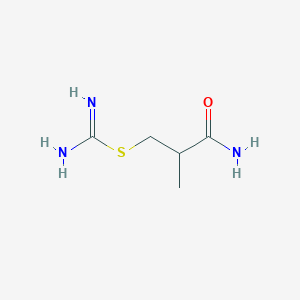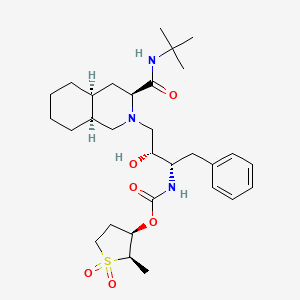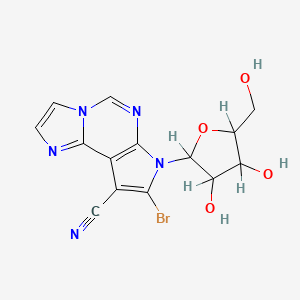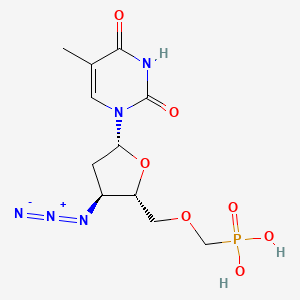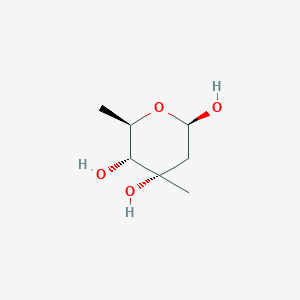
Mycarose, beta-D-pyranose-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycarose, beta-D-pyranose, is a deoxysugar that plays a crucial role in the biosynthesis of several macrolide antibiotics. It is a six-membered ring structure with a pyranose form, which is a common form for many sugars. This compound is particularly significant due to its involvement in the recognition and interaction of bioactive compounds with drug targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mycarose, beta-D-pyranose, typically involves the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-beta-D-allose. This process is catalyzed by the enzyme dTDP-4-keto-6-deoxyglucose reductase, which exhibits a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxyglucose . The reaction conditions often include the presence of other enzymes such as dTDP-4-keto-6-deoxyglucose 3-epimerase to facilitate the conversion.
Industrial Production Methods
Industrial production of Mycarose, beta-D-pyranose, involves the use of genetically engineered microorganisms, such as Escherichia coli, to overexpress the necessary enzymes. These microorganisms are cultured under controlled conditions to maximize the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Mycarose, beta-D-pyranose, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its incorporation into macrolide antibiotics.
Common Reagents and Conditions
Common reagents used in the reactions involving Mycarose, beta-D-pyranose, include oxidizing agents like benzoquinones and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels and temperatures to ensure optimal enzyme activity .
Major Products Formed
The major products formed from the reactions involving Mycarose, beta-D-pyranose, include various macrolide antibiotics such as tylosin, chalcomycin, and mycinamycin II. These antibiotics are crucial for their antibacterial properties .
Applications De Recherche Scientifique
Mycarose, beta-D-pyranose, has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a chiral building block in organic synthesis.
Biology: It plays a role in the study of enzyme mechanisms and the biosynthesis of natural products.
Medicine: It is a key component in the development of macrolide antibiotics, which are used to treat various bacterial infections.
Industry: It is used in the production of antibiotics and other bioactive compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
Levoglucosan: A six-membered ring sugar that is used as a chiral building block in organic synthesis.
Levoglucosenone: Another six-membered ring sugar with a ketone group, used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
Mycarose, beta-D-pyranose, is unique due to its specific role in the biosynthesis of macrolide antibiotics. Unlike other similar compounds, it is directly involved in the recognition and interaction with bacterial ribosomes, making it a critical component in the development of antibacterial agents .
Propriétés
| 1932346-66-1 | |
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1 |
Clé InChI |
YQLFLCVNXSPEKQ-GBNDHIKLSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O |
SMILES canonique |
CC1C(C(CC(O1)O)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



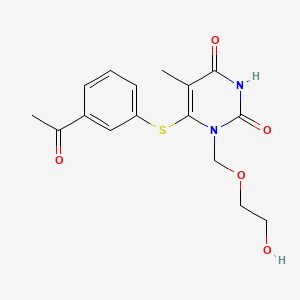



![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)

